![molecular formula C25H22N2O4 B2437902 2-{1-[(3-{[1-(1,3-Dioxo-2,3-dihydro-1H-inden-2-yliden)ethyl]amino}propyl)amino]ethyliden}-2,3-dihydro-1H-inden-1,3-dion CAS No. 946387-39-9](/img/structure/B2437902.png)

2-{1-[(3-{[1-(1,3-Dioxo-2,3-dihydro-1H-inden-2-yliden)ethyl]amino}propyl)amino]ethyliden}-2,3-dihydro-1H-inden-1,3-dion

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

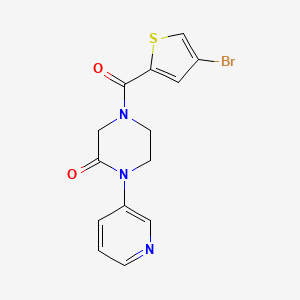

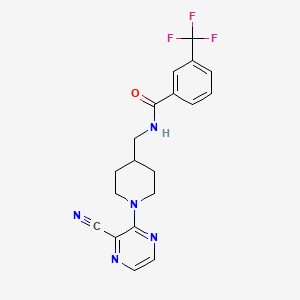

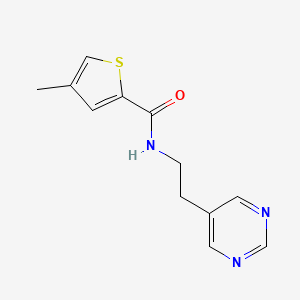

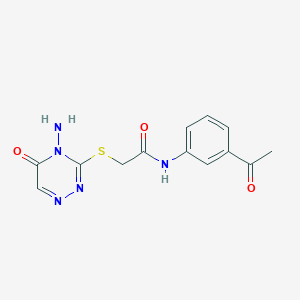

2-{1-[(3-{[1-(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)ethyl]amino}propyl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione is a useful research compound. Its molecular formula is C25H22N2O4 and its molecular weight is 414.461. The purity is usually 95%.

BenchChem offers high-quality 2-{1-[(3-{[1-(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)ethyl]amino}propyl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{1-[(3-{[1-(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)ethyl]amino}propyl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pharmazeutische Synthese

Diese Verbindung, die sich durch einen Isoindolinkern und Carbonylgruppen an den Positionen 1 und 3 auszeichnet, hat aufgrund ihres potenziellen Einsatzes in der pharmazeutischen Synthese große Aufmerksamkeit erlangt . Das Verständnis der Struktur-Wirkungs-Beziehungen und der biologischen Eigenschaften dieser Derivate könnte ihr Potenzial als Therapeutika erschließen .

Herbizide

Es wurde festgestellt, dass die Verbindung Anwendungen bei der Entwicklung von Herbiziden hat . Dies könnte auf ihre potenzielle Reaktivität und die Fähigkeit zurückzuführen sein, verschiedene Substitutionmuster zu bilden .

Farbstoffe und Pigmente

Die Verbindung wurde bei der Herstellung von Farbstoffen und Pigmenten verwendet . Ihre aromatische Natur und das Vorhandensein von Carbonylgruppen könnten zu ihren farbempfindlichen Eigenschaften beitragen .

Polymeradditive

Diese Verbindung hat Anwendungen als Additive in Polymeren gefunden . Ihre potenzielle Reaktivität und die Fähigkeit, verschiedene Substitutionmuster zu bilden, könnten die Eigenschaften der Polymermaterialien verbessern .

Organische Synthese

Die Verbindung wird in der organischen Synthese verwendet . Ihre komplexe Struktur und Reaktivität machen sie zu einer wertvollen Komponente in verschiedenen organischen Reaktionen .

Photochrome Materialien

Die Verbindung wurde bei der Entwicklung von photochromen Materialien verwendet . Ihre Struktur und Eigenschaften könnten zu ihrer Fähigkeit beitragen, ihre Farbe als Reaktion auf Licht zu ändern .

Chemosensoren

Die Verbindung hat sich bei der Entwicklung von Chemosensoren als vielversprechend erwiesen . Insbesondere Chemosensoren auf Basis dieser Verbindung haben eine selektive Erkennung von CN−-Ionen gezeigt .

Antivirale Wirkstoffe

Indolderivate, zu denen auch diese Verbindung gehört, haben sich als potenzielle antivirale Wirkstoffe gezeigt . Dies könnte auf ihre Fähigkeit zurückzuführen sein, mit hoher Affinität an mehrere Rezeptoren zu binden .

Wirkmechanismus

Target of Action

The primary target of this compound is Protein Kinase CK2 . Protein Kinase CK2 is a ubiquitous serine/threonine protein kinase that serves as an attractive anticancer target .

Mode of Action

The compound interacts with Protein Kinase CK2, inhibiting its activity. Some derivatives of the compound have shown much improved inhibitory activity on CK2, with an IC50 of 0.85 ± 0.09 μM for the best compound, SL-15 .

Biochemical Pathways

The compound affects the pathways regulated by Protein Kinase CK2. By inhibiting CK2, it can disrupt various cellular processes, including cell cycle progression, apoptosis, and protein synthesis .

Pharmacokinetics

The compound’s interaction with protein kinase ck2 suggests it is able to penetrate cellular membranes and reach its target within the cell .

Result of Action

By inhibiting Protein Kinase CK2, the compound can disrupt various cellular processes, potentially leading to cell cycle arrest and apoptosis . This makes it a potential candidate for anticancer therapies.

Eigenschaften

IUPAC Name |

3-hydroxy-2-[N-[3-[1-(1-hydroxy-3-oxoinden-2-yl)ethylideneamino]propyl]-C-methylcarbonimidoyl]inden-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2O4/c1-14(20-22(28)16-8-3-4-9-17(16)23(20)29)26-12-7-13-27-15(2)21-24(30)18-10-5-6-11-19(18)25(21)31/h3-6,8-11,28,30H,7,12-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSBWMCKAUJRKIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NCCCN=C(C)C1=C(C2=CC=CC=C2C1=O)O)C3=C(C4=CC=CC=C4C3=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-((4-Bromophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2437824.png)

![(1-(4-Chlorophenyl)cyclopentyl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2437835.png)

![2-(4-butylphenyl)-6-methyl-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B2437840.png)

![2-(Benzylthio)-5-chloro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2437841.png)